PPM-3

PROTAC ERK5 Degradation Targeted Protein Degradation

Standard ERK5 inhibitors (e.g., XMD8-92) leave scaffolding functions intact, confounding genetic deletion studies. PPM-3 resolves this via targeted proteasomal degradation. - **Potent degradation**: IC50 = 62.4 nM; DC50 as low as 5.6 nM (HCT116 cells) - **Clean phenotype**: No direct tumor cell growth inhibition; unique macrophage differentiation modulation - **Broad cell line validation**: HCT116, H1975, HepG2, MDA-MB-231, PC-3, A375 - **Available from BenchChem** with documented purity and fast global shipping

Molecular Formula C54H69N11O6S
Molecular Weight 1000.3 g/mol
Cat. No. B12380543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPM-3
Molecular FormulaC54H69N11O6S
Molecular Weight1000.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O
InChIInChI=1S/C54H69N11O6S/c1-34(36-18-20-37(21-19-36)47-35(2)56-33-72-47)57-50(68)43-30-39(66)32-65(43)52(70)48(54(3,4)5)59-46(67)17-11-9-10-14-24-63-25-27-64(28-26-63)38-22-23-41(45(29-38)71-8)58-53-55-31-44-49(60-53)61(6)42-16-13-12-15-40(42)51(69)62(44)7/h12-13,15-16,18-23,29,31,33-34,39,43,48,66H,9-11,14,17,24-28,30,32H2,1-8H3,(H,57,68)(H,59,67)(H,55,58,60)/t34-,39+,43-,48+/m0/s1
InChIKeyQGJQNPNZAYRDMS-OESUUHGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPM-3: Selective ERK5 PROTAC Degrader


PPM-3 is a potent and selective PROteolysis TArgeting Chimera (PROTAC) degrader of extracellular signal-regulated kinase 5 (ERK5) [1]. This small molecule compound utilizes a heterobifunctional design to recruit the E3 ubiquitin ligase complex to ERK5, resulting in polyubiquitination and subsequent proteasomal degradation of the target protein [2]. PPM-3 exhibits a degradation IC50 of 62.4 nM [1] and demonstrates effective ERK5 degradation across multiple cancer cell lines, including HCT116, h1975, HepG2, MDA-MB-231, PC-3, and A375, with DC50 values ranging from 5.6 nM to 41.4 nM [1].

PROTAC Degradation Workflow: Enables complete ERK5 protein elimination for scaffolding function studies.
On-Target Phenotyping: Lacks direct tumor cell growth inhibition; clean ERK5-dependent readout.
Immuno-Oncology Tool: Reported macrophage differentiation modulation for tumor immunity research.

PPM-3 vs. ERK5 Inhibitors and Other PROTACs


Generic substitution of ERK5-targeting agents fails due to fundamental mechanistic and phenotypic differences. Traditional small-molecule ERK5 inhibitors (e.g., XMD8-92, AX15836) target the kinase activity but fail to recapitulate the effects of genetic ERK5 deletion, leaving kinase-independent scaffolding functions intact [1]. Conversely, other ERK5 PROTACs have been shown to induce anti-proliferative effects, which the field now recognizes as off-target activity rather than on-target ERK5 degradation [2]. PPM-3 is distinguished by its selective degradation of ERK5 without direct tumor cell growth inhibition, and its unique ability to modulate macrophage differentiation—a phenotype not reported for other ERK5 degraders [1][3]. These mechanistic and functional differences preclude simple in-class substitution.

PPM-3 (PROTAC degrader)
Eliminates both kinase and scaffolding functions.
ERK5 inhibitors (e.g., XMD8-92)
Retain scaffolding roles; kinase inhibition alone may not replicate ERK5 deletion phenotypes.
PPM-3
No direct tumor cell growth inhibition; clean on-target profile.
Other ERK5 PROTACs
Induce off-target anti-proliferative effects; confounding phenotypes for ERK5 attribution.
PPM-3
Unique macrophage differentiation modulation reported.
All other ERK5-targeting agents
No immunomodulatory macrophage phenotype observed; mechanism may not transfer.

PPM-3: Quantitative Evidence


Potent and Selective ERK5 Degradation

PPM-3 is a PROTAC that degrades ERK5 with an IC50 of 62.4 nM [1]. In contrast to traditional ERK5 kinase inhibitors, which only block enzymatic activity, PPM-3 achieves complete target protein elimination. This represents a class-level inference over inhibitors such as XMD8-92 (Kd = 80 nM for ERK5/BMK1) and AX15836 .

ERK5 Degradation IC50
Class-level inference
62.4 nM degradation vs. XMD8-92 Kd 80 nM (inhibition only)
Supports degradation-mechanism studies vs. kinase inhibition.
Not a direct potency comparison; distinct modes of action.
PROTAC ERK5 Degradation Targeted Protein Degradation

No Direct Tumor Cell Inhibition

PPM-3 did not influence tumor cell growth directly in a panel of cancer cell lines [1]. This is a critical differentiator from less selective ERK5 PROTACs, which have been shown to inhibit cancer cell proliferation through off-target effects rather than on-target ERK5 degradation [2]. The selective degradation by PPM-3 allows for clean interrogation of ERK5-specific biology.

Tumor Cell Proliferation
Cross-study comparable
No direct inhibition vs. less selective PROTACs (off-target anti-proliferative)
Enables confident attribution of phenotypes to ERK5 loss.
Multiple cancer cell lines assessed.
Tumor Cell Proliferation Off-Target Effects Selectivity

Potent ERK5 Degradation in Cancer Cell Lines

PPM-3 exhibits potent ERK5 degradation across a panel of cancer cell lines, with DC50 values of 5.6 ± 1.9 nM (HCT116), 11.5 ± 2.5 nM (h1975), 13.7 ± 8.2 nM (HepG2), 22.7 ± 13.3 nM (MDA-MB-231), 23.5 ± 10.3 nM (PC-3), and 41.4 ± 22.3 nM (A375) [1]. This quantitative cell line-specific degradation data provides a benchmark for cross-study comparability when assessing ERK5 dependency.

Cell Line DC50 Values
Direct head-to-head
5.6 nM (HCT116) – 41.4 nM (A375) across 6 lines
Guides cell-line selection for ERK5 dependency studies.
12-h treatment, 0-1 μM PPM-3.
DC50 Cancer Cell Lines Degradation Kinetics

Immunomodulation via Macrophage Differentiation

Unlike other ERK5 modulators, PPM-3 influences tumor development by affecting the differentiation of macrophages [1]. Proteomics analysis indicates that ERK5 deletion by PPM-3 is associated with tumor immunity, a phenotype not observed with ERK5 inhibitors or less selective degraders [1]. This unique mechanism represents a class-level inference for PPM-3 over all other ERK5-targeting agents.

Macrophage Differentiation
Class-level inference
Indirect tumor immunity modulation; unique to PPM-3 among ERK5 agents.
Supports tumor immunity/ERK5 crosstalk investigations.
In vivo and in vitro macrophage assays.
Macrophage Differentiation Tumor Immunity Immunomodulation

PPM-3: Research Applications


Target Validation for ERK5 Scaffolding

Utilize PPM-3 to investigate ERK5's kinase-independent scaffolding roles. Traditional kinase inhibitors (e.g., XMD8-92) cannot eliminate these functions, but PPM-3's PROTAC-mediated degradation provides a clean system to interrogate non-catalytic activities. The well-characterized DC50 values across multiple cell lines (5.6-41.4 nM) enable precise dose selection for complete target ablation [1].

Tumor Immunology and Macrophage Biology

Employ PPM-3 to study the role of ERK5 in tumor immunity, specifically its impact on macrophage differentiation. This is a unique application for which no other ERK5 inhibitor or degrader is suitable, as PPM-3 is the only compound reported to modulate this pathway [1]. The absence of direct anti-proliferative effects on tumor cells [1] ensures that observed immune cell phenotypes are not confounded by direct tumor cell killing.

On-Target vs. Off-Target ERK5 Effects

Use PPM-3 as a benchmark for high selectivity in ERK5 degradation studies. Unlike less selective ERK5 PROTACs that induce confounding anti-proliferative effects [2], PPM-3's clean profile allows researchers to confidently attribute observed phenotypes to ERK5 loss. This is essential for reproducible research and for deconvoluting the complex biology of the MAPK pathway [1].

Preclinical ERK5 Immunotherapy Development

Advance PPM-3 as a tool compound for preclinical immunotherapy research. Its unique mechanism of influencing tumor development via macrophage differentiation, coupled with its potent degradation profile (IC50 = 62.4 nM; DC50 values down to 5.6 nM in HCT116 cells), makes it a promising starting point for developing novel cancer immunotherapies [1].

Application
Selection Property
Validation Focus
ERK5 scaffolding function studies
PROTAC-mediated degradation (kinase-independent roles)
Scaffolding-dependent phenotype assessment
Tumor immunity and macrophage biology
Reported macrophage differentiation modulation
Immune cell phenotype monitoring without direct tumor cell killing
ERK5 degradation selectivity benchmarking
Lack of off-target anti-proliferative effects
On-target ERK5 phenotype confirmation
Preclinical immunotherapy tool compound assessment
Unique macrophage differentiation mechanism
Tumor immunity model response and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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